molecular formula C16H24N2O2 B14766657 N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine

N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine

Cat. No.: B14766657
M. Wt: 276.37 g/mol
InChI Key: WEUTYNKMFDTTQV-UHFFFAOYSA-N
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Description

N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine is a complex organic compound with a unique structure that includes a cyclopentyl group, a tetrahydropyran-2-yloxy group, and a benzene-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a cyclopentyl group, a tetrahydropyran-2-yloxy group, and a benzene-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-N-cyclopentyl-4-(oxan-2-yloxy)benzene-1,2-diamine

InChI

InChI=1S/C16H24N2O2/c17-14-9-8-13(20-16-7-3-4-10-19-16)11-15(14)18-12-5-1-2-6-12/h8-9,11-12,16,18H,1-7,10,17H2

InChI Key

WEUTYNKMFDTTQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)OC3CCCCO3)N

Origin of Product

United States

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